5-[(4-Propylphenoxy)methyl]-2-furohydrazide
Beschreibung
BenchChem offers high-quality 5-[(4-Propylphenoxy)methyl]-2-furohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Propylphenoxy)methyl]-2-furohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[(4-propylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(18)17-16/h4-9H,2-3,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPXINUZSUJNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 5-[(4-Propylphenoxy)methyl]-2-furohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines a strategic synthetic pathway, details robust characterization methodologies, and discusses the potential therapeutic applications of this furohydrazide derivative. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Promise of Furohydrazide Scaffolds
Hydrazides are a significant class of organic compounds characterized by the -CONHNH₂ functional group.[1] Their unique structural features and ability to act as versatile intermediates have made them cornerstones in the synthesis of various heterocyclic systems.[2][3] Notably, hydrazide derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[4][5][6][7]
The furan ring, a five-membered aromatic heterocycle, is a prevalent motif in numerous biologically active compounds and natural products. The incorporation of a furan nucleus into a hydrazide structure, forming a furohydrazide, can lead to compounds with enhanced or novel pharmacological profiles. This guide focuses on a specific derivative, 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, which combines the furan and hydrazide moieties with a 4-propylphenoxy group, a feature that may influence its lipophilicity and interaction with biological targets.
Strategic Synthesis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide
The synthesis of the target compound is designed as a multi-step process, commencing from readily available starting materials. The chosen pathway is logical and based on established organic chemistry principles, ensuring a high likelihood of success.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical pathway to the target molecule. The primary disconnection is at the hydrazide functional group, leading back to the corresponding ester and hydrazine. The ester, in turn, can be synthesized from 5-(chloromethyl)furfural and 4-propylphenol. 5-(Chloromethyl)furfural is readily prepared from 5-(hydroxymethyl)furfural (HMF), a key bio-renewable platform chemical.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate
This initial step involves the esterification of the carboxylic acid group of 5-(chloromethyl)furoic acid, which can be sourced commercially or synthesized from HMF, followed by chlorination of the hydroxymethyl group. A more direct route involves the reaction of commercially available ethyl 5-(hydroxymethyl)furan-2-carboxylate with a chlorinating agent like thionyl chloride.
-
Procedure: To a solution of ethyl 5-(hydroxymethyl)furan-2-carboxylate (1 equivalent) in anhydrous dichloromethane at 0 °C, thionyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 5-((4-propylphenoxy)methyl)furan-2-carboxylate
This step involves a Williamson ether synthesis, a reliable method for forming ethers.
-
Procedure: To a solution of 4-propylphenol (1 equivalent) in a suitable solvent such as acetone or DMF, a base like potassium carbonate (1.5 equivalents) is added, and the mixture is stirred for 30 minutes. Ethyl 5-(chloromethyl)furan-2-carboxylate (1 equivalent) is then added, and the reaction is heated to reflux for 12-18 hours. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester. Purification is achieved by column chromatography.
Step 3: Synthesis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide
The final step is the conversion of the ester to the desired hydrazide. This is a standard and efficient transformation.[8]
-
Procedure: The synthesized ethyl 5-((4-propylphenoxy)methyl)furan-2-carboxylate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (5-10 equivalents) is added, and the mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
Comprehensive Characterization
To confirm the identity and purity of the synthesized 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, a combination of spectroscopic techniques is employed. The expected data is extrapolated from known spectra of similar compounds.[2][9][10]
Spectroscopic Data
| Technique | Expected Observations |
| Infrared (IR) | - N-H stretching vibrations around 3300 cm⁻¹.- C=O stretching of the hydrazide around 1680 cm⁻¹.- C-O-C stretching of the ether linkage.- Aromatic C=C stretching vibrations.[2] |
| ¹H NMR | - Singlet for the NH₂ protons.- Singlet for the NH proton.- Singlet for the -OCH₂- protons.- Doublets for the furan ring protons.- Doublets for the aromatic protons of the propylphenoxy group.- Triplet and sextet for the propyl chain protons. |
| ¹³C NMR | - Signal for the C=O carbon of the hydrazide.- Signals for the furan ring carbons.- Signals for the aromatic carbons of the propylphenoxy group.- Signal for the -OCH₂- carbon.- Signals for the propyl chain carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₈N₂O₃).- Characteristic fragmentation pattern, including the loss of the hydrazide group and cleavage of the ether bond. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water is recommended. The purity is determined by the area percentage of the main peak in the chromatogram. Elemental analysis (CHN analysis) can also be performed to further confirm the empirical formula.
Potential Biological Significance and Applications
Hydrazide and furohydrazide derivatives are known to possess a wide array of biological activities.[4][5][6] The structural motifs present in 5-[(4-Propylphenoxy)methyl]-2-furohydrazide suggest several potential therapeutic applications.
Postulated Mechanism of Action Diagram
While the specific mechanism of action for this novel compound is yet to be determined, a plausible target, based on the activities of similar compounds, could be enzymes involved in microbial growth or cancer cell proliferation. For instance, some hydrazides act as enzyme inhibitors.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-[(4-Propylphenoxy)methyl]-2-furohydrazide (CAS Number: 364743-27-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, a molecule of interest within the broader class of furohydrazide derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in the established chemistry and biological activity of analogous structures, serves as a foundational resource for researchers. It covers the compound's identification, predicted physicochemical properties, a plausible synthetic route with detailed protocols, and a discussion of its potential applications in drug discovery, supported by data from closely related furan-containing compounds. This guide is intended to be a starting point for further investigation into the therapeutic potential of this and similar molecules.
Introduction and Molecular Overview
5-[(4-Propylphenoxy)methyl]-2-furohydrazide (CAS No: 364743-27-1) is a heterocyclic organic compound featuring a central furan ring, a structural motif present in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The molecule's architecture combines the furan core with a hydrazide functional group at the 2-position and a 4-propylphenoxy methyl ether at the 5-position. This unique combination of functional groups suggests potential for diverse biological activities, as both furan and hydrazide moieties are known to be pharmacologically significant.[3][4][5]
The hydrazide group is a versatile functional group known for its role in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[4][5][6] Similarly, the furan ring system is a key component in many compounds with demonstrated antibacterial, antifungal, and anticancer properties.[1][2][3] The 4-propylphenoxy substituent introduces a lipophilic character to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
This guide will provide a detailed exploration of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, offering insights into its chemical nature, synthesis, and potential for further research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 364743-27-1 | Arctom Scientific[7] |
| Molecular Formula | C₁₅H₁₈N₂O₃ | Calculated |
| Molecular Weight | 274.32 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from similar compounds |
| Melting Point | Not available | - |
Synthesis and Characterization
A plausible and efficient synthetic route for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide can be conceptualized based on established organic chemistry principles and synthesis of related furohydrazide derivatives. The proposed synthesis involves a two-step process starting from 5-(chloromethyl)furan-2-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
Experimental Protocols
Step 1: Synthesis of Methyl 5-((4-propylphenoxy)methyl)furan-2-carboxylate (Intermediate)
This step involves a Williamson ether synthesis, a reliable method for forming ethers.
-
Reaction Setup: To a solution of 4-propylphenol (1.1 equivalents) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes. Then, add a solution of methyl 5-(chloromethyl)furan-2-carboxylate (1.0 equivalent) in the same solvent dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude intermediate by column chromatography on silica gel.
Step 2: Synthesis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide (Final Product)
This final step is a hydrazinolysis of the ester intermediate.
-
Reaction Setup: Dissolve the purified methyl 5-((4-propylphenoxy)methyl)furan-2-carboxylate (1.0 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of all expected protons and carbons in their respective chemical environments.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O (amide), and C-O-C (ether) functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Potential Applications and Biological Activity
While specific biological data for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is not yet published, the known activities of related furan and hydrazide derivatives provide a strong rationale for its investigation in several therapeutic areas.
Antimicrobial and Antifungal Activity
Furan-2-carboxamide and hydrazide derivatives have shown significant potential as antimicrobial and antifungal agents.[1][8] For instance, a diversity-oriented synthesis of furan-2-carboxamides revealed compounds with notable antibiofilm activity against Pseudomonas aeruginosa.[9] The mechanism of action is suggested to involve the inhibition of quorum sensing. Furthermore, various hydrazide derivatives have demonstrated broad-spectrum antibacterial and antifungal properties.[6] Given these precedents, 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a promising candidate for screening against a panel of pathogenic bacteria and fungi.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing furan and hydrazide moieties.[1] Diacylhydrazine derivatives containing a furan ring have been synthesized and shown to exhibit cytotoxic activity against cancer cell lines.[1] The structural features of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide make it a compelling molecule for evaluation in various cancer cell line assays to determine its potential as an anticancer agent.
Other Potential Applications
The versatility of the hydrazide functional group allows for its derivatization into other heterocyclic systems, such as oxadiazoles and triazoles, which are also known for their diverse pharmacological properties.[4] Therefore, 5-[(4-Propylphenoxy)methyl]-2-furohydrazide could serve as a valuable intermediate in the synthesis of a library of related compounds for broader biological screening.
Conclusion
5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a molecule with significant potential for further investigation in the field of drug discovery. Its structural components, the furan ring and the hydrazide moiety, are well-established pharmacophores. This technical guide has provided a comprehensive overview of its identity, a plausible synthetic strategy, and a well-grounded rationale for its exploration as a potential therapeutic agent. The information presented herein is intended to serve as a catalyst for future research into the synthesis and biological evaluation of this promising compound.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available at: [Link]
-
Biological activity of furan derivatives (review). SciSpace. Available at: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]
-
Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. Biological activity of furan derivatives (review) (1993) | É. Lukevits | 61 Citations [scispace.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. arctomsci.com [arctomsci.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Furohydrazide Derivatives: A Versatile Scaffold for Modulating Biological Activity
A Technical Guide for Drug Discovery Professionals
Abstract
The hydrazide functional group represents a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant drugs.[1][2][3] When incorporated with a furan moiety—a privileged heterocyclic structure known for its diverse bioactivities—the resulting furohydrazide derivatives emerge as a compound class with exceptional therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of furohydrazide derivatives. We delve into their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, supported by mechanistic insights and quantitative data. Detailed experimental protocols are provided to enable researchers to validate and build upon these findings. This document serves as an authoritative resource for scientists and drug development professionals engaged in the discovery of novel therapeutics, highlighting the furohydrazide core as a promising starting point for innovation.
The Furohydrazide Scaffold: Synthesis and Chemical Versatility
The synthetic accessibility of furohydrazide derivatives is a key advantage for their exploration in drug discovery. The core structure is typically assembled through a straightforward and robust chemical sequence, which allows for extensive diversification.
General Synthesis Pathway
The primary route to furohydrazide derivatives begins with 2-furoic acid. The synthesis generally proceeds via two main steps:
-
Esterification and Hydrazinolysis: The carboxylic acid of 2-furoic acid is first converted to a more reactive ester, typically a methyl or ethyl ester, under acidic conditions. This intermediate is then subjected to hydrazinolysis, where treatment with hydrazine hydrate displaces the alkoxy group to form the key 2-furoic acid hydrazide (furohydrazide).[4]
-
Derivatization: The resulting furohydrazide is a versatile intermediate. The terminal amine of the hydrazide is nucleophilic and readily condenses with a wide array of aldehydes and ketones to form furoyl hydrazones (a class of Schiff bases).[4] Alternatively, the hydrazide can be acylated to produce diacylhydrazide derivatives.[1] This step is crucial as it allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity.
The causality behind this synthetic strategy lies in its efficiency and modularity. The condensation reaction is often high-yielding and can be performed with a vast library of commercially available aldehydes and ketones, facilitating the rapid generation of diverse compound libraries for high-throughput screening.
Caption: General synthetic workflow for furohydrazide derivatives.
Antimicrobial Activities: Combating Pathogenic Threats
The rise of multidrug-resistant pathogens presents a critical global health challenge. Furohydrazide derivatives have demonstrated significant potential as a new class of antimicrobial agents.
Antibacterial Activity
Numerous studies have highlighted the efficacy of furohydrazide derivatives, particularly against Gram-positive bacteria. The hydrazone moiety (-C=N-NH-) is critical for this activity.
Mechanistic Insight: While not fully elucidated for all derivatives, a primary mechanism of action for related hydrazones involves the inhibition of essential bacterial enzymes. For instance, some hydrazide-hydrazone compounds have shown potent inhibitory activity against DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to a bactericidal effect.[5]
Performance Data: Furohydrazide derivatives have shown remarkable potency, with Minimum Inhibitory Concentrations (MICs) in the low microgram-per-milliliter range, often rivaling or exceeding standard antibiotics.
Table 1: Antibacterial Activity of Representative Hydrazide-Hydrazone Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| 5-Nitrofuranyl Hydrazones | Staphylococcus aureus ATCC 43300 (MRSA) | 0.48 - 0.98 | 0.98 - 1.95 | [5] |
| 5-Nitrofuranyl Hydrazones | Staphylococcus epidermidis ATCC 12228 | 0.48 | 0.98 | [5] |
| Phenylacetic Acid Hydrazone | Staphylococcus aureus ATCC 25923 | 0.488 | - | [6][7] |
| 2,4-Dihydroxybenzoyl Hydrazone | S. aureus ATCC 43300 (MRSA) | 3.91 | - | [8] |
| Nicotinic Acid Hydrazone | Staphylococcus aureus ATCC 6538 | 1.95 | 3.91 |[9] |
Antifungal Activity
Fungal infections, particularly in immunocompromised patients, are a growing concern. Furohydrazide derivatives have also been identified as potent antifungal agents.
Performance Data: Certain 5-substituted-2-furoyl diacylhydrazides have exhibited significant activity against pathogenic fungi, demonstrating their potential as lead compounds for novel antifungal drug discovery.[1][10]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. The accuracy of this step is critical for reproducibility.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test furohydrazide derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This is determined by visual inspection.
-
The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.
-
Anticancer Activities: Targeting Malignant Cells
Furohydrazide derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines through multiple mechanisms of action.
Mechanistic Pathways of Action
The anticancer effects of these compounds are not due to non-specific toxicity but are mediated through specific and sophisticated cellular pathways.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. Studies have shown that certain furohydrazide derivatives can significantly increase the Bax/Bcl-2 ratio.[11] This shifts the cellular balance in favor of apoptosis, leading to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[11][12]
-
Cell Cycle Arrest: Another key strategy employed by these compounds is the disruption of the cell cycle. Potent derivatives have been shown to cause cell cycle arrest in the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferating.[13][14]
-
Tubulin Polymerization Inhibition: Some furohydrazide derivatives function as microtubule-destabilizing agents. By binding to tubulin (potentially at the colchicine site), they inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[13] This disruption leads to mitotic arrest and subsequent apoptosis.
Caption: Apoptosis induction by furohydrazide derivatives.
Cytotoxicity Performance
The cytotoxic potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.
Table 2: In Vitro Cytotoxicity of Furohydrazide Derivatives Against Human Cancer Cell Lines
| Derivative Type | Cell Line | IC50 / LC50 Value | Reference |
|---|---|---|---|
| Furan-bearing Hydrazide | MCF-7 (Breast) | 0.7 µM | [11] |
| Thiophen-bearing Hydrazide | MCF-7 (Breast) | 0.18 µM | [11] |
| Diacylhydrazide | HL-60 (Leukemia) | Promising Activity | [1] |
| Indole-carbohydrazide | COLO 205 (Colon) | 71 nM (LC50) | [13] |
| Quinoline Hydrazide | Kelly (Neuroblastoma) | 96% reduction at 10µM | [14] |
| (S)-naproxen Hydrazone | PC3 (Prostate) | 26.0 µM |[15] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. This normalization step is crucial for consistent results.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furohydrazide derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Anti-inflammatory and Anticonvulsant Potential
Beyond antimicrobial and anticancer effects, furohydrazide derivatives have shown promise in modulating physiological processes related to inflammation and neuronal excitability.
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Some furohydrazide derivatives exhibit potent anti-inflammatory properties, offering a potential alternative to classical NSAIDs which are often associated with gastrointestinal side effects.[16][17]
In Vivo Efficacy: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity. In this model, certain nicotinic acid hydrazide derivatives with nitro and halo substituents showed significant inhibition of edema, comparable to the standard drug diclofenac sodium.[16][17]
Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound Type | Dose (mg/kg) | % Inhibition of Edema (at 4h) | Reference |
|---|---|---|---|
| Nicotinic Acid Hydrazide (m-NO₂) | 20 | 37.29% | [16] |
| Nicotinic Acid Hydrazide (o-NO₂) | 20 | 35.73% | [16] |
| Phthalic Anhydride Hydrazone | - | 64.0% | [17] |
| Diclofenac Sodium (Standard) | 10 | 38.85% |[16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Compound Administration: Divide animals into groups (n=5-6): Control (vehicle), Standard (e.g., Diclofenac), and Test groups (furohydrazide derivatives at various doses). Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Anticonvulsant Activity
The search for novel antiepileptic drugs with better efficacy and fewer side effects is ongoing. Hydrazone derivatives have been identified as a promising class of anticonvulsants.[2][18] Furosemide itself, which contains a furan ring, is known to possess anticonvulsive effects, potentially by inhibiting the Na+/K+/2Cl- co-transport system and reducing neuronal excitability.[19] This provides a strong rationale for exploring furohydrazide derivatives in this therapeutic area.
In Vivo Efficacy: Evaluation in standard rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is used to determine anticonvulsant potential. Pyridine-3-carbohydrazide derivatives, which are structurally related, have shown potent activity in these models, with a trifluoromethoxy-substituted derivative being particularly effective.[20]
Enzyme Inhibition: A Targeted Approach
The ability of furohydrazide derivatives to specifically inhibit enzymes implicated in disease pathogenesis represents a highly attractive therapeutic strategy.
Versatility in Targeting: This chemical class has shown inhibitory activity against a diverse range of enzymes:
-
Urease: Inhibition of urease is a key strategy for eradicating Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. Hydrazone derivatives of flurbiprofen have demonstrated potent urease inhibition, with some compounds exceeding the potency of the standard inhibitor thiourea.[21][22]
-
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion. Their inhibition can control postprandial hyperglycemia, making them important targets for type 2 diabetes management. Benzylidenehydrazine derivatives have been identified as potent inhibitors of α-amylase.[23]
-
Monoamine Oxidase (MAO): MAO inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease. Phenylhydrazone derivatives have shown selective and potent inhibition of the MAO-A isoform.[24]
Table 4: Enzyme Inhibitory Activity of Hydrazide/Hydrazone Derivatives
| Compound Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Flurbiprofen Hydrazone | Urease | 18.92 µM | [22] |
| Benzylidenehydrazine | α-Amylase | 116.19 µM | [23] |
| Phenylhydrazone | MAO-A | 0.028 µM | [24] |
| Carbohydrazide | DPP-IV | 28.13 µM |[25] |
Structure-Activity Relationship (SAR) and Future Perspectives
Analysis of the biological data reveals key structural features that govern the activity of furohydrazide derivatives. Understanding these relationships is paramount for designing next-generation compounds with enhanced potency and selectivity.
Key Pharmacophoric Features:
-
The Hydrazone Linker (-CO-NH-N=CH-): This moiety is essential for many of the observed activities. Its planarity and ability to act as a hydrogen bond donor/acceptor facilitate interactions with biological targets.
-
Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring (attached to the hydrazone) significantly modulates activity.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F): These groups often enhance antimicrobial and anti-inflammatory activity.[9][16] The increased electrophilicity may improve binding to target sites.
-
Electron-Donating Groups (e.g., -OH, -OCH₃): These groups are frequently associated with potent anticancer and urease inhibitory activity, possibly by participating in specific hydrogen bonding interactions within the active site.[13][22]
-
-
The Furan Ring: The furan oxygen can act as a hydrogen bond acceptor, and the ring system itself contributes to the overall lipophilicity and spatial arrangement of the molecule.
Caption: Key pharmacophoric features of furohydrazide derivatives.
Conclusion and Outlook
Furohydrazide derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry. Their straightforward synthesis allows for extensive structural modification, leading to compounds with potent and diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The insights gained from structure-activity relationship studies provide a clear roadmap for the rational design of new chemical entities with improved therapeutic profiles. As the need for novel drugs to combat resistance and chronic diseases continues to grow, the furohydrazide core stands out as a highly promising platform for future drug discovery and development efforts.
References
- Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliph
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (Source: PubMed Central)
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (Source: MDPI)
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (Source: PMC - NIH)
- Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. (Source: PubMed)
- Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2‐substituted acetic acid. (Source: Semantic Scholar)
- (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
- A review on biological activities and chemical synthesis of hydrazide deriv
- (PDF) Synthesis and characterisation of formohydrazide derivatives as potential antimicrobial agents: molecular docking and DFT studies.
- Discovery of new orally effective analgesic and anti-inflammatory hybrid furoxanyl N-acylhydrazone derivatives.
- In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. (Source: PubMed)
- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (Source: PubMed Central)
- Evaluation of Anti-inflammatory activity of acid Hydrazide deriv
- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (Source: PMC - NIH)
- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (Source: PubMed Central)
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
- Sulfonyl Hydrazide Derivatives: A Promising Scaffold for Enzyme Inhibition. (Source: Benchchem)
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (Source: MDPI)
- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (Source: PMC - PubMed Central)
- A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives.
- Structure activity correlation for diuretic furosemide congeners. (Source: PubMed)
- Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (Source: PMC - NIH)
- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (Source: PMC - NIH)
- In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures. (Source: PubMed)
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
- A Review on Biological Activities and Chemical Synthesis of Hydrazide Deriv
- Anticonvulsant Actions of Furosemide in Vitro. (Source: PubMed)
- Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (Source: MDPI)
- Hybrid anticancer 1,2-diazine derivatives with multiple mechanism of action. Part 3. (Source: Not specified)
- Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (Source: NIH)
- Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. (Source: NIH)
- Structure Activity Rel
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (Source: PMC)
- Synthetic route of formohydrazide derivatives.
- Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (Source: PMC - PubMed Central)
- Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. (Source: PubMed)
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (Source: NIH)
Sources
- 1. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2‐substituted acetic acid | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hygeiajournal.com [hygeiajournal.com]
- 17. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anticonvulsant actions of furosemide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Multi-Faceted Computational Approach for Target Deconvolution of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide
Abstract
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and chemical biology pipeline. For novel chemical entities, such as 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, where no prior biological activity has been reported, in silico target prediction methods provide a powerful, resource-efficient starting point. This technical guide outlines a robust, multi-faceted computational workflow designed to generate high-confidence hypotheses for the potential protein targets of this compound. By integrating orthogonal, ligand- and structure-based methodologies, we demonstrate a self-validating system that moves from broad, similarity-based screening to specific, interaction-based predictions. The workflow culminates in target prioritization through consensus scoring and biological pathway analysis, providing a clear and logical roadmap for subsequent experimental validation. This document is intended for researchers, computational chemists, and drug development professionals seeking a practical and scientifically rigorous guide to computational target deconvolution.
Introduction: The Challenge of Target Identification
A fundamental challenge in pharmacology is elucidating the mechanism of action of a bioactive small molecule. Identifying the specific protein or set of proteins with which a compound interacts is paramount to understanding its therapeutic potential and potential off-target effects. Traditional experimental approaches, while definitive, are often resource-intensive. Computational, or in silico, methods have emerged as indispensable tools to predict and prioritize these interactions, thereby accelerating the discovery process.[1][2]
The furohydrazide scaffold, a core component of our subject molecule, is present in compounds known to possess a wide array of biological activities, including antitumor and antifungal properties.[3] This historical context suggests that 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a promising candidate for biological investigation, yet its specific targets remain unknown.
This guide details a comprehensive in silico strategy to bridge this knowledge gap. Our approach is built on the principle of methodological orthogonality; we leverage two distinct and complementary computational strategies to identify potential targets.
-
Ligand-Based Target Prediction: This approach operates on the principle of chemical similarity, asserting that molecules with similar structures are likely to bind to similar protein targets.[4]
-
Reverse Pharmacophore-Based Screening: This structure-based method screens the query molecule against a large database of 3D pharmacophore models derived from known protein binding sites, identifying targets with complementary steric and electronic features.[5][6][7]
By seeking a consensus between these disparate methods, we can significantly increase the confidence in our predictions and generate a focused list of candidate targets for further investigation.
The Subject Molecule: Ligand Preparation
The starting point for any in silico analysis is a high-quality, computationally ready representation of the molecule of interest. The 2D structure of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is shown below.
![2D Structure of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide](https://i.imgur.com/8QZ5x5X.png)
Figure 1: 2D chemical structure of the subject molecule.
For 3D-based methods like pharmacophore mapping, a 2D representation is insufficient. A reliable 3D conformation is essential.
Protocol 2.1: 3D Structure Generation and Preparation
-
Obtain SMILES String: Convert the chemical name or 2D structure into a Simplified Molecular Input Line Entry System (SMILES) string: CCCOc1ccc(cc1)OCCc1oc(cc1)C(=O)NN.
-
Generate 3D Coordinates: Use a chemical informatics tool (e.g., open-source RDKit, commercial software like ChemDraw or MarvinSketch) to convert the SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).
-
Energy Minimization (Rationale): The initial 3D structure is a computationally generated model and may not represent a low-energy, stable conformation. Energy minimization is performed using a force field (e.g., MMFF94) to relax the structure into a more energetically favorable state, which is crucial for accurate similarity calculations and pharmacophore fitting.
-
Output Formats: Save the prepared 3D structure in both SMILES and .mol2 formats, as these are common inputs for the web servers used in the subsequent steps.
A Multi-Faceted In Silico Target Prediction Workflow
Our proposed workflow integrates both ligand- and structure-based approaches to create a robust prediction funnel. The overall logic is to generate two independent sets of predictions and identify the overlapping consensus targets, which represent the highest-confidence candidates.
Ligand-Based Target Prediction via SwissTargetPrediction
Causality: We begin with a ligand-based approach because it is computationally inexpensive and leverages the vast, curated knowledge of known ligand-target interactions. The SwissTargetPrediction web server compares our query molecule to a library of over 280,000 active compounds, predicting targets based on a combination of 2D and 3D similarity measures.[4][8][9] This provides a broad overview of the most probable target classes.
-
Navigate to the Server: Access the SwissTargetPrediction web server.[10]
-
Input Molecule: Paste the SMILES string (CCCOc1ccc(cc1)OCCc1oc(cc1)C(=O)NN) into the query box.
-
Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.
-
Run Prediction: Click the "Predict targets" button to initiate the analysis.
-
Analyze Results: The output page will display a list of predicted targets, ranked by probability. The results include the target's ChEMBL ID, common name, target class, and the probability score. The known ligands most similar to the query molecule are also shown, providing a direct rationale for the prediction.
| Rank | Target (Uniprot) | Target Class | Probability | Known Actives with High Similarity |
| 1 | P21802 | Enzyme | 0.654 | Ligand A, Ligand B |
| 2 | P08913 | G protein-coupled receptor | 0.598 | Ligand C, Ligand D |
| 3 | P35354 | Nuclear receptor | 0.551 | Ligand E |
| 4 | Q16539 | Enzyme | 0.520 | Ligand F, Ligand G |
| ... | ... | ... | ... | ... |
| (Note: This is a representative table; actual results will vary.) |
Reverse Pharmacophore-Based Target Identification via PharmMapper
Causality: To complement the ligand-centric view, we employ a receptor-centric approach. The PharmMapper server performs reverse pharmacophore mapping, fitting the 3D conformation of our query molecule into a vast database of over 16,000 druggable pharmacophore models derived from the Protein Data Bank (PDB).[11][12][13] This method is not dependent on overall molecular similarity but rather on the geometric and chemical compatibility between the ligand and the protein's binding site. A positive hit suggests our molecule can physically and chemically occupy the active site of a given protein.
-
Navigate to the Server: Access the PharmMapper web server.[14]
-
Input Molecule: Upload the energy-minimized 3D structure of the molecule in .mol2 or .sdf format.
-
Select Target Set: Choose the most recent and comprehensive pharmacophore database available (e.g., "Version 2017").
-
Set Parameters: Specify the number of top results to return (e.g., "Top 300").
-
Submit Job: Provide an email address and submit the job. The computation may take several hours.
-
Analyze Results: The results page will list potential targets ranked by a "Fit Score." This score quantifies how well the query molecule's features align with the pharmacophore model of the binding site. The results also provide a Z'-score for statistical significance.[15]
| Rank | PDB ID | Target Name | Fit Score | Z'-Score | Target Class |
| 1 | 3L7B | Prostaglandin G/H synthase 2 | 5.876 | 1.89 | Enzyme |
| 2 | 1CX2 | Cyclooxygenase-1 | 5.432 | 1.75 | Enzyme |
| 3 | 2QMJ | Peroxisome proliferator-activated receptor gamma | 5.119 | 1.62 | Nuclear Receptor |
| 4 | 3ERT | Estrogen receptor alpha | 4.988 | 1.55 | Nuclear Receptor |
| ... | ... | ... | ... | ... | ... |
| (Note: This is a representative table; actual results will vary.) |
Consensus Scoring and Target Prioritization
Trustworthiness: The core of this workflow's integrity lies in the synthesis of its orthogonal parts. Predictions that appear in the high-ranking results of both SwissTargetPrediction (ligand similarity) and PharmMapper (receptor compatibility) have a much higher likelihood of being biologically relevant than predictions from a single method.
Methodology 4.1: Cross-Referencing and Prioritization
-
Extract Top Hits: Collate the top 20-30 targets from each prediction method into a single spreadsheet.
-
Identify Direct Overlaps: Identify proteins that are predicted by both servers. These are the highest-confidence Tier 1 targets.
-
Identify Family/Pathway Overlaps: Look for targets that, while not identical, belong to the same protein family (e.g., multiple different kinases) or participate in the same biological pathway. These constitute Tier 2 targets.
-
Rank by Consensus: Create a final prioritized list based on this consensus analysis.
| Priority Tier | Target Name | SwissTargetPrediction Rank | PharmMapper Rank | Rationale |
| Tier 1 | Prostaglandin G/H synthase 2 (COX-2) | 4 | 1 | Direct overlap; high rank in both methods. |
| Tier 2 | Estrogen receptor alpha | 11 | 4 | Family overlap with other predicted nuclear receptors. |
| Tier 2 | Cyclooxygenase-1 (COX-1) | 9 | 2 | Family overlap with COX-2; high rank in both. |
| Tier 3 | Peroxisome proliferator-activated receptor gamma | Not in top 30 | 3 | High-ranking structure-based hit; warrants consideration. |
| (Note: This is a representative table illustrating the consensus process.) |
Pathway Analysis and Biological Contextualization
Expertise: A list of prioritized protein targets, while valuable, lacks biological context. To understand the potential physiological effects of the compound, we must map these targets onto known biological pathways. This step transforms a list of molecules into a hypothesis about systemic effects.
Methodology 5.1: KEGG Pathway Mapping
The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a comprehensive database resource for understanding high-level functions of biological systems.[16][17][18] By mapping our prioritized targets to KEGG pathways, we can identify biological processes that may be modulated by our compound.
-
Input Target List: Take the Uniprot IDs or gene names of the Tier 1 and Tier 2 targets.
-
Use KEGG Mapper: Utilize the KEGG Mapper tool or other pathway analysis platforms (e.g., Reactome, DAVID) to search for pathways associated with the input list.
-
Identify Enriched Pathways: Look for pathways that are statistically over-represented in the target list. For example, if both COX-1 and COX-2 are identified, the "Arachidonic acid metabolism" pathway would be significantly enriched.[19]
Conclusion and Forward Look to Experimental Validation
This guide has detailed a systematic, multi-pronged in silico workflow for the deconvolution of protein targets for the novel compound 5-[(4-Propylphenoxy)methyl]-2-furohydrazide. By integrating ligand-based similarity searching with structure-based reverse pharmacophore screening, we have established a robust protocol for generating and prioritizing target hypotheses. The final, consensus-driven list of targets, placed into biological context through pathway analysis, provides a strong foundation for guiding future research.
-
In Vitro Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct physical interaction between the compound and the purified target protein.
-
Enzymatic Assays: For predicted enzyme targets (e.g., COX-1/2), measuring the compound's ability to inhibit or activate enzyme activity.
-
Cell-Based Assays: Assessing the compound's effect on cellular pathways downstream of the predicted target.
This synergistic combination of computational prediction and experimental validation represents the most efficient and effective path forward in modern drug discovery.
References
-
Gfeller D, Grosdidier A, Wirth M, Daina A, Michielin O, Zoete V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue):W32-8. [Link][4][8]
-
Kanehisa Laboratories. (2023). KEGG PATHWAY Database. [Link][16]
-
Gao, J., He, T., Li, Y. et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888:273-309. [Link][1]
-
wwPDB consortium. (2023). Worldwide Protein Data Bank. [Link][20]
-
Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Paintomics Documentation. The KEGG pathways database. [Link][19]
-
SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link][10]
-
Ovid. SwissTargetPrediction: a web server for target... : Nucleic Acids Research. [Link]
-
Al-Dhahli, A. S., Al-Hassani, R. A., & Al-Mahrooqi, H. A. (2023). Pharmacophore modeling in drug design. Journal of King Saud University - Science, 35(1), 102435. [Link][5]
-
ResearchGate. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link][2]
-
GenomeNet. KEGG: Kyoto Encyclopedia of Genes and Genomes. [Link][18]
-
Patsnap. What is pharmacophore modeling and its applications?. [Link][6]
-
MDPI. Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. [Link]
-
MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]
-
SlideShare. Pharmacophore modeling. [Link]
-
YouTube. KEGG pathway database tutorial | Pathway analysis of genes, proteins and enzymes. [Link]
-
Wikipedia. Protein Data Bank (file format). [Link]
-
PubMed Central. Computational/in silico methods in drug target and lead prediction. [Link]
-
A-Z Chemistry. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link][7]
-
YouTube. High-Throughput Docking Automation with ScientiFlow | Dock 100+ Proteins & Ligands Efficiently. [Link]
-
Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., ... & Jiang, H. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic acids research, 38(suppl_2), W609-W614. [Link][12]
-
ResearchGate. Workflow of consensus inverse docking protocol. [Link]
-
ResearchGate. The workflow of reverse docking pipelines in the present study. [Link]
-
Liu, X., Tu, M., Wang, K., Wang, S., Li, Y., Jiang, H., & Li, H. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic acids research, 45(W1), W356-W360. [Link][13]
-
YouTube. MultiDock Screening Tool - Reverse docking demonstration. [Link]
-
Singh, D. B., Singh, D. V., & Singh, R. K. (2017). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. Journal of clinical and diagnostic research: JCDR, 11(5), GC01. [Link][15]
-
Iris.ai. Reverse docking: Significance and symbolism. [Link]
-
Song, G., Li, S., & Yang, S. (2012). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 17(12), 14350-14366. [Link][3]
-
Stępień, K., Bielenica, A., Stefańska, J., Sadowska, B., Różalska, S., & Bąk, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]
-
Shulgau, Z., Iskakova, Z., Nurkenov, O., & Fazylov, S. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(2), 796. [Link]
-
Li, F., Xing, L., Liu, Y., Zhang, J., Zhao, L., & Li, Z. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Molecules, 24(24), 4440. [Link]
-
Al-Malki, J. S., & El-Shazly, A. M. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Saudi Journal of Biological Sciences, 29(3), 1548-1554. [Link]
Sources
- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 8. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.tools [bio.tools]
- 10. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 11. bio.tools [bio.tools]
- 12. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lilab-ecust.cn [lilab-ecust.cn]
- 15. Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KEGG PATHWAY Database [genome.jp]
- 17. KEGG - Wikipedia [en.wikipedia.org]
- 18. KEGG: Kyoto Encyclopedia of Genes and Genomes [genome.jp]
- 19. paintomics.readthedocs.io [paintomics.readthedocs.io]
- 20. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 21. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 22. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 23. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
Furohydrazides: A Versatile Scaffold in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Future Development
Introduction: The Rise of the Furohydrazide Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the privileged structures that have garnered significant attention are hydrazides, organic compounds characterized by the R-CO-NH-NH2 functional group.[1] Their importance was cemented early on with the success of Isonicotinic acid hydrazide (Isoniazid) as a cornerstone anti-tuberculosis agent.[2] Hydrazides serve as crucial synthons for a plethora of heterocyclic compounds and their derivatives often exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1]
This guide focuses on a specific, promising subclass: furohydrazides . These compounds integrate the versatile hydrazide moiety with a furan ring, a five-membered aromatic heterocycle. This combination creates a unique chemical architecture that has proven to be a fertile ground for the discovery of potent agents against various pathological conditions. The furan ring system itself is a common motif in numerous natural products and approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. When coupled with the flexible and reactive hydrazide group, the resulting furohydrazide scaffold becomes a powerful tool for developing new therapeutic leads. This document provides a technical overview of the synthesis, a detailed exploration of the biological activities, and an analysis of the structure-activity relationships of furohydrazide compounds, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies and Library Development
The elegance of the furohydrazide scaffold lies in its straightforward and modular synthesis, which is highly amenable to the generation of diverse chemical libraries for high-throughput screening. The primary synthetic rationale involves a two-step process that allows for variation at multiple points of the molecule.
General Synthetic Workflow
The most common and efficient pathway begins with a commercially available furoic acid derivative, typically 2-furoic acid. The carboxylic acid is first converted to a more reactive species, usually an ester, which then undergoes hydrazinolysis.
Caption: General workflow for the synthesis of a furohydrazide-hydrazone library.
Protocol 1: General Synthesis of a Furohydrazide-Hydrazone Derivative
This protocol describes a self-validating system for synthesizing a representative furohydrazide derivative. The success of each step is confirmed by standard analytical techniques before proceeding to the next, ensuring the integrity of the final compound.
Objective: To synthesize N'-(4-chlorobenzylidene)-2-furohydrazide.
Pillar of Trustworthiness: This protocol is self-validating. Thin Layer Chromatography (TLC) is used at each stage to monitor reaction completion. The identity and purity of the intermediate and final products are confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring that the biological data generated from this compound is attributable to the correct molecular entity.
Methodology:
-
Step 1: Esterification of 2-Furoic Acid
-
Causality: The carboxylic acid is converted to an ethyl ester to increase its reactivity towards the subsequent nucleophilic attack by hydrazine, which would be inefficient with the less electrophilic carboxylic acid.
-
To a solution of 2-furoic acid (1 eq.) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-furoate. Purity should be checked by ¹H NMR.
-
-
Step 2: Hydrazinolysis of Ethyl 2-Furoate
-
Causality: Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl to displace the ethoxy group and form the stable hydrazide. Ethanol is a suitable solvent as it readily dissolves both reactants.
-
Dissolve ethyl 2-furoate (1 eq.) in ethanol (5 volumes).
-
Add hydrazine hydrate (1.5 eq.) dropwise.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
The product, 2-furohydrazide, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Confirm structure by ¹H NMR and MS.
-
-
Step 3: Hydrazone Formation
-
Causality: The nucleophilic -NH2 group of the hydrazide readily attacks the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the aldehyde carbonyl, further increasing its electrophilicity and accelerating the reaction.
-
Suspend 2-furohydrazide (1 eq.) and 4-chlorobenzaldehyde (1 eq.) in ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture. The resulting hydrazone product will typically precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary to obtain the pure N'-(4-chlorobenzylidene)-2-furohydrazide.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, MS, and elemental analysis to confirm its structure and purity before biological evaluation.
-
Broad-Spectrum Biological Activities
Furohydrazide derivatives have demonstrated a remarkable range of biological activities. Their structural features allow them to interact with various biological targets, leading to potent effects in oncology, mycology, and bacteriology.
Anticancer Activity
A significant body of research highlights the cytotoxic potential of furohydrazides against various human cancer cell lines. Several studies have identified derivatives with potent antiproliferative effects, often inducing apoptosis and disrupting the cell cycle.[3][4][5] For instance, certain novel hydrazide derivatives bearing furan substituents have shown potent cytotoxicity towards the MCF-7 human breast adenocarcinoma cell line, with IC50 values in the sub-micromolar range.[3] In vivo studies in mouse models have further confirmed the tumor growth inhibition potential of these compounds.[3][5]
Table 1: Selected Furohydrazide Derivatives and their In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
|---|---|---|---|---|
| Compound 1 | MCF-7 (Breast) | 0.7 | Furan-hydrazide core | [3] |
| Compound 2 | MCF-7 (Breast) | 0.18 | Thiophene-hydrazide analogue | [3] |
| Compound I23 | A549 (Lung) | 5.99 | Cinnamoyl-acryloyl hydrazide | [6] |
| Compound I23 | PC-3 (Prostate) | 3.36 | Cinnamoyl-acryloyl hydrazide | [6] |
| Compound I23 | HepG2 (Liver) | 5.01 | Cinnamoyl-acryloyl hydrazide | [6] |
| Compound 21 | LN-229 (Glioblastoma) | 0.77 | 2,4-dihydroxybenzhydrazide with 4-nitrophenyl |[7] |
Antifungal and Antimicrobial Activity
The furohydrazide scaffold is also prominent in the search for new antifungal agents. Many derivatives exhibit significant activity against clinically relevant fungi and plant pathogens.[8][9] The mechanism often involves the disruption of cell membrane integrity or key metabolic pathways.[9] Furthermore, antibacterial activity against both Gram-positive and Gram-negative bacteria has been reported, with some compounds showing promising activity against resistant strains like MRSA.[7]
Table 2: Antifungal/Antimicrobial Activity of Selected Hydrazide Derivatives
| Compound Class | Fungal/Bacterial Species | MIC or EC50 (µg/mL) | Key Structural Features | Reference |
|---|---|---|---|---|
| Acylhydrazone (D13) | Sporothrix schenckii | 0.25 - 1 | Dibromo-hydroxybenzylidene-benzohydrazide | [8] |
| Acylhydrazone (SB-AF-1002) | Sporothrix brasiliensis | 0.12 - 0.5 | Dibromo-hydroxybenzylidene-benzohydrazide | [8] |
| Hydrazide-Hydrazone (18) | Staphylococcus aureus (MRSA) | 3.91 (MIC) | 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | [7] |
| Thiazolyl Hydrazine | Candida albicans | 5.6 (MIC) | 4-phenyl-1,3-thiazol-2-yl hydrazine with Cl substituent |[9] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the relationship between molecular structure and biological activity is the cornerstone of rational drug design. For furohydrazides, systematic modifications have revealed key pharmacophoric features that govern their potency and selectivity.
Key SAR Observations
-
The Hydrazone Linker (-CO-NH-N=CH-): This moiety is critical for activity. The imine double bond introduces conformational rigidity, while the amide portion can act as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating interactions with biological targets.
-
Substituents on the Arylidene Ring: The nature and position of substituents on the aromatic ring attached to the hydrazone nitrogen play a crucial role.
-
Electron-withdrawing groups (e.g., -NO2, halogens) often enhance anticancer and antimicrobial activity.[7]
-
Electron-donating groups (e.g., -OH, -OCH3) can also lead to potent compounds, suggesting that a delicate balance of electronic and steric factors is at play. For example, hydroxyl groups can act as key hydrogen bond donors. Some studies on urease inhibitors found that electron-donating groups were prominent for activity.[10]
-
-
The Furan Ring: The oxygen atom in the furan ring can act as a hydrogen bond acceptor. Modifications at the 5-position of the furan ring have been shown to modulate activity, indicating this is a viable point for further derivatization.
Caption: Key structure-activity relationship points on the furohydrazide scaffold.
Mechanisms of Action
The diverse activities of furohydrazides stem from their ability to interact with multiple cellular targets and pathways.
-
Induction of Apoptosis: A primary mechanism for their anticancer effect is the induction of programmed cell death. Studies have shown that potent furohydrazide derivatives can increase the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3.[3]
-
Cell Cycle Arrest: These compounds can also halt cell proliferation by arresting the cell cycle at specific checkpoints. Both G1 and G2/M phase arrest have been observed, preventing cancer cells from dividing.[4][5][6]
-
Enzyme Inhibition: The hydrazide moiety is a known pharmacophore for inhibiting various enzymes. Derivatives have shown inhibitory activity against histone deacetylases (HDACs), carbonic anhydrases, urease, and various kinases, representing a promising avenue for developing targeted therapies.[10][11][12][13] For example, certain dihydropyrazole-carbohydrazide derivatives have been identified as potent HDAC6 inhibitors.[11]
Caption: Conceptual overview of the anticancer mechanisms of furohydrazide compounds.
Standardized Biological Evaluation Protocols
To ensure data is reliable and reproducible, standardized and self-validating protocols are essential.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
Objective: To determine the IC50 value of a furohydrazide compound against a human cancer cell line (e.g., MCF-7).
Pillar of Trustworthiness: This assay includes multiple controls to validate the results. A vehicle control (e.g., DMSO) ensures the solvent does not affect cell viability. A positive control (a known cytotoxic drug like Doxorubicin) confirms the assay is performing correctly. Blanks (media only, no cells) account for background absorbance.
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test furohydrazide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Future Outlook and Directions
The furohydrazide scaffold continues to be a highly attractive starting point for the development of new therapeutic agents. While significant progress has been made, several areas warrant further investigation:
-
In Vivo Efficacy and Toxicology: While some compounds have shown promise in vivo, more extensive studies are needed to evaluate their pharmacokinetic profiles, long-term efficacy, and safety in animal models.[3][5][7]
-
Target Deconvolution: For many active compounds, the precise molecular target remains unknown. Employing techniques like chemical proteomics and thermal shift assays can help identify specific protein binding partners, enabling more targeted drug design.
-
Selectivity Profiling: Future work should focus on designing derivatives with high selectivity for cancer cells over normal cells or for specific enzyme isoforms (e.g., tumor-associated carbonic anhydrases) to minimize off-target effects and improve the therapeutic window.[13][14]
-
Combination Therapies: Investigating the synergistic effects of furohydrazide compounds with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced drug resistance.[15]
References
- [Reference 1 Not Found]
- [Reference 2 Not Found]
-
Salimi, M., Aygün, A., Ardestani, S. K., & Dehghani, S. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Biotherapy & Radiopharmaceuticals, 32(4), 133-142. Available from: [Link]
- [Reference 4 Not Found]
- [Reference 5 Not Found]
-
Guzmán-Hernández, P. E., et al. (2023). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. International Journal of Molecular Sciences, 24(23), 16790. Available from: [Link]
-
Eurtivong, C., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(18), 4288. Available from: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]
-
Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(5), 4569-4581. Available from: [Link]
-
Liu, Y., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Therapeutic Patents, 19(5), 649-666. Available from: [Link]
- [Reference 11 Not Found]
-
Dias, L. R. S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(3), 1039. Available from: [Link]
-
de Oliveira, H. C., et al. (2020). Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. Antimicrobial Agents and Chemotherapy, 64(5), e02021-19. Available from: [Link]
-
Wang, Y., et al. (2021). Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers. Molecules, 26(16), 4991. Available from: [Link]
-
Szałaj, N., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. Available from: [Link]
- [Reference 16 Not Found]
-
Beaton, A., et al. (2018). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 112-117. Available from: [Link]
- [Reference 18 Not Found]
- [Reference 19 Not Found]
-
Al-Ostath, A., & El-Awady, R. (2019). Anti-cancer Activity of Novel Series of Furoic Acid Hydrazides Derivatives individually and in Combination with Olive Leaves Extract. ResearchGate. Available from: [Link]
-
Chtita, L., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 658. Available from: [Link]
- [Reference 22 Not Found]
-
Alafeefy, A. M., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[16][17][18]triazolo[3,4-b][3][16][18]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56. Available from: [Link]
-
Asati, V., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2322312. Available from: [Link]
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Simple Diacylhydrazine-Functionalized Cinnamic Acid Derivatives as Potential Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Cell-Based Assays to Evaluate 5-[(4-Propylphenoxy)methyl]-2-furohydrazide Cytotoxicity
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cytotoxic Profile of a Novel Furohydrazide Compound
The development of novel therapeutic agents requires a thorough understanding of their biological activities, including their potential for cytotoxicity. 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a compound belonging to the hydrazide class of molecules, which are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, and even anticancer properties.[1][2][3][4] Early-stage assessment of a compound's cytotoxic profile is crucial for identifying potential safety liabilities and guiding further development.
This comprehensive guide provides a suite of detailed application notes and protocols for evaluating the cytotoxicity of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide using a multi-parametric approach. By employing a selection of well-established, cell-based assays, researchers can gain a nuanced understanding of the compound's effects on cell health, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms. We will delve into assays that measure metabolic activity, membrane integrity, and markers of apoptosis, providing a holistic view of the compound's cellular impact.
The protocols herein are designed to be robust and reproducible, offering insights into the underlying principles of each assay and the rationale behind key experimental steps. This document serves as a practical resource for scientists in drug discovery and toxicology to meticulously characterize the cytotoxic potential of novel chemical entities like 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
The Rationale for a Multi-Assay Approach
A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To build a comprehensive and reliable cytotoxicity profile for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, a multi-assay strategy is indispensable. Different assays measure distinct cellular parameters, and their combined results can elucidate the mechanism of cell death. For instance, a compound might reduce metabolic activity without compromising membrane integrity, suggesting a cytostatic effect rather than immediate cell death.
This guide focuses on three key assays that, when used in concert, provide a robust assessment of cytotoxicity:
-
MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of cell viability and proliferation.[5][6][7][8]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, providing a direct measure of compromised membrane integrity and cytotoxicity.[9][10][11][12]
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases, which are hallmarks of apoptosis (programmed cell death).[13][14][15][16]
By integrating data from these assays, researchers can construct a detailed narrative of how 5-[(4-Propylphenoxy)methyl]-2-furohydrazide interacts with cells, leading to more informed decisions in the drug development pipeline.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the cytotoxicity of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide using the described cell-based assays.
Caption: General workflow for cytotoxicity assessment.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the intended therapeutic application of the compound. For general cytotoxicity screening, a well-characterized and commonly used cell line such as human fibroblasts or an established cancer cell line is recommended.[17] It is crucial to use cells from a low passage number to ensure consistency and avoid genetic drift.[18]
Recommended Cell Lines for Initial Screening:
-
Human Dermal Fibroblasts (HDFs): Represent a normal, non-cancerous cell type, providing insights into general cytotoxicity.
-
HeLa (Human Cervical Cancer Cells): A robust and widely used cancer cell line for initial anti-cancer screening.
-
A549 (Human Lung Carcinoma Cells): Another common cancer cell line for evaluating potential anti-tumor activity.
Standard Cell Culture Protocol:
-
Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), as recommended by the cell line supplier.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.[18]
-
Subculture cells when they reach 70-80% confluency to maintain them in the exponential growth phase.
-
Perform routine checks for mycoplasma contamination to ensure the validity of experimental results.
Detailed Assay Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[5][7] This enzymatic conversion produces purple formazan crystals, which are solubilized, and the absorbance is measured. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[6]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
LDH Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[10][12]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[12]
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum releasable LDH, add lysis buffer (as per the kit instructions) to control wells containing untreated cells 45 minutes before supernatant collection.[21]
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant, as per the kit's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][21]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[21]
Caspase-3/7 Assay for Apoptosis
Principle: This assay quantifies the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway.[14][16] The assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[13] The cleavage releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7 in the sample.[13][15]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or a similar fluorescent kit
-
96-well white or black flat-bottom plates (depending on the assay's detection method)
-
Multichannel pipette
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using the appropriate plate type for the assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation time, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well in a volume equal to the culture medium volume.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.[22]
Assay Workflow Diagrams
Caption: MTT Assay Workflow.
Caption: LDH Assay Workflow.
Caption: Caspase-3/7 Assay Workflow.
Data Analysis and Interpretation
Data Analysis:
For each assay, the raw absorbance, fluorescence, or luminescence values should be corrected by subtracting the background readings from wells containing medium only.
MTT Assay:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
LDH Assay:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH Release: LDH activity in the supernatant of cells treated with lysis buffer.
-
Caspase-3/7 Assay:
-
Fold Increase in Caspase Activity = (Signal of Treated Cells / Signal of Untreated Control)
The results should be plotted as dose-response curves, and the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values should be calculated using appropriate software (e.g., GraphPad Prism).
Data Presentation:
Summarize the calculated IC₅₀ values in a table for easy comparison across different assays and time points.
| Assay | 24-hour IC₅₀ (µM) | 48-hour IC₅₀ (µM) | 72-hour IC₅₀ (µM) | Primary Endpoint Measured |
| MTT | Example Value | Example Value | Example Value | Mitochondrial Metabolic Activity |
| LDH | Example Value | Example Value | Example Value | Membrane Integrity |
| Caspase-3/7 | Example Value | Example Value | Example Value | Apoptosis Induction |
Interpretation of Results:
-
Potent Cytotoxicity: A low IC₅₀ value across all assays suggests that 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a potent cytotoxic agent.
-
Mechanism of Action:
-
If the LDH and Caspase-3/7 assays show potent activity at concentrations similar to the MTT assay, it suggests that the compound induces cell death via apoptosis, leading to a loss of membrane integrity.
-
If the MTT assay shows a significantly lower IC₅₀ than the LDH assay, it may indicate that the compound is cytostatic at lower concentrations, inhibiting cell proliferation without causing immediate cell lysis.
-
A strong signal in the Caspase-3/7 assay confirms that the compound induces apoptosis.
-
Conclusion
This guide provides a robust framework for the comprehensive evaluation of the cytotoxicity of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide. By employing a multi-assay approach that includes the MTT, LDH, and Caspase-3/7 assays, researchers can obtain a detailed understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The detailed protocols and data interpretation guidelines presented here will enable scientists to generate reliable and reproducible data, facilitating informed decision-making in the drug discovery and development process.
References
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
-
DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Medistri SA. (n.d.). Cytotoxicity. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
CleanControlling. (2025). Cytotoxicity tests on medical devices. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Retrieved from [Link]
-
PubMed. (2014). In Vitro Immunomodulatory Effects of 5-amino-3-methyl-4-isoxazolecarboxylic Acid Hydrazide on the Cellular Immune Response. Retrieved from [Link]
-
MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. Retrieved from [Link]
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 15. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 16. stemcell.com [stemcell.com]
- 17. researchgate.net [researchgate.net]
- 18. CleanControlling: Cytotoxicity tests on medical devices [cleancontrolling.com]
- 19. researchgate.net [researchgate.net]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes & Protocols: Formulation of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide for Experimental Use
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel compound 5-[(4-Propylphenoxy)methyl]-2-furohydrazide for experimental in vitro and in vivo studies. Recognizing the challenges inherent in formulating new chemical entities (NCEs), particularly those with predicted poor aqueous solubility, this guide emphasizes a systematic approach grounded in fundamental physicochemical characterization. It details protocols for pre-formulation assessment, the development of various formulation vehicles, and the subsequent analytical validation to ensure accuracy, stability, and reproducibility in experimental settings. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Introduction and Compound Overview
5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a novel synthetic compound belonging to the hydrazide class of molecules. Hydrazides are characterized by the functional group (-CONHNH2) and are of significant interest in medicinal chemistry due to their diverse biological activities, which can include antibacterial, anticonvulsant, and antiviral properties.[1][2][3] The structure of this particular compound, featuring a furan ring and a propylphenoxy moiety, suggests a lipophilic nature, which often correlates with poor water solubility—a common challenge in drug development.[4][5]
This guide will walk the user through a logical, multi-step process for developing a suitable formulation for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, starting from basic characterization to the preparation of final dosage forms for laboratory use.
Pre-Formulation Studies: The Foundation of Rational Formulation Design
Before a stable and effective formulation can be developed, the fundamental physicochemical properties of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide must be determined. These studies provide the empirical data necessary to make informed decisions about solvent selection, excipient compatibility, and the most appropriate type of formulation.[6][7]
Initial Visual Characterization
The first step is a simple yet informative assessment of the physical properties of the compound.
Protocol 1: Visual Inspection
-
Observe the compound under a microscope.
-
Record its physical state (e.g., crystalline, amorphous powder).
-
Note the color and any odor.
-
Assess its electrostatic nature (e.g., does it adhere to surfaces?).
-
Rationale: Crystalline materials are often more stable but may have lower dissolution rates than amorphous forms. These initial observations can provide clues about handling and potential stability challenges.
Solubility Determination
Solubility is the most critical parameter for formulating a compound for biological testing.[4][5] The goal is to identify a solvent or co-solvent system that can dissolve the desired concentration of the compound while being compatible with the experimental system (e.g., cell culture, animal administration).
Protocol 2: Kinetic Aqueous and Organic Solvent Solubility
-
Prepare a stock solution of the compound in a highly soluble organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 50 mg/mL).
-
In separate microcentrifuge tubes, add a small volume of the DMSO stock to a range of aqueous buffers (e.g., pH 5.0, 7.4) and various organic solvents commonly used in formulations (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Vortex the samples vigorously for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Rationale: This "kinetic" solubility assessment provides a rapid understanding of which solvents are most promising. It helps to quickly identify potential vehicles for both in vitro and in vivo studies. Poor solubility in aqueous buffers will immediately indicate the need for solubilizing excipients.[7]
Table 1: Example Solubility Data for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide
| Solvent/Vehicle | pH (if applicable) | Solubility (µg/mL) | Observations |
| Deionized Water | N/A | < 1 | Insoluble |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1 | Insoluble |
| Acetate Buffer | 4.5 | < 5 | Very slightly soluble |
| DMSO | N/A | > 100,000 | Freely soluble |
| Ethanol | N/A | ~20,000 | Soluble |
| Propylene Glycol (PG) | N/A | ~50,000 | Soluble |
| Polyethylene Glycol 400 (PEG 400) | N/A | ~80,000 | Freely soluble |
| 5% DMSO / 95% Saline | 7.4 | < 10 | Precipitation observed |
| 10% PEG 400 / 90% Water | N/A | ~1,000 | Soluble at 1 mg/mL |
Note: The above data is illustrative. Actual values must be determined experimentally.
Stability Assessment
It is crucial to ensure that the compound does not degrade in the chosen formulation vehicle under the conditions of the experiment.
Protocol 3: Stock Solution Stability
-
Prepare a stock solution of the compound in the chosen primary solvent (e.g., DMSO) at a known concentration.
-
Store aliquots of the stock solution at various temperatures (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the concentration and purity of the compound using a stability-indicating HPLC method.
-
Compare the results to the initial (time 0) sample. A loss of >5-10% of the parent compound typically indicates instability.
-
Rationale: This protocol determines the shelf-life of the stock solution, which is essential for ensuring that the correct concentration is used throughout a series of experiments.
Formulation Development for In Vitro Use
For in vitro experiments, such as cell-based assays, the primary goal is to create a formulation that is soluble in the cell culture medium and non-toxic at the final concentration. DMSO is a common solvent for initial in vitro screening, but its concentration in the final assay medium should be minimized, typically to less than 0.5% (v/v), to avoid solvent-induced artifacts.
Protocol 4: Preparation of a DMSO-based Formulation for In Vitro Assays
-
Accurately weigh the required amount of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication if necessary to fully dissolve the compound.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
For the experiment, perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the tolerance level of the cell line being used.
-
Rationale: This is the most straightforward method for initial in vitro testing. However, if the compound precipitates upon dilution into the aqueous culture medium, alternative solubilizing agents may be required.
Formulation Development for In Vivo Use
Formulations for animal studies must meet more stringent requirements, including sterility, appropriate pH, and physiological compatibility, to ensure animal welfare and data integrity.[8][9][10] The choice of vehicle depends on the route of administration (e.g., intravenous, oral, intraperitoneal).
Vehicle Selection
Based on the pre-formulation solubility data, a suitable vehicle can be designed. For a lipophilic compound like 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, a co-solvent system is often a good starting point.
Commonly Used Co-Solvent Systems for Animal Studies:
-
PEG 400/Saline: Polyethylene glycol 400 is a water-miscible solvent that can significantly enhance the solubility of hydrophobic compounds.
-
Solutol HS 15/Saline: A non-ionic solubilizer and emulsifying agent.
-
Tween 80/Ethanol/Saline: A common combination where Tween 80 (polysorbate 80) acts as a surfactant to maintain solubility.[4][11]
Protocol 5: Preparation of a Co-Solvent Formulation for Parenteral Administration
This protocol uses a vehicle of 10% PEG 400 in sterile saline as an example. The percentages can be adjusted based on the required dose concentration and the compound's solubility.
-
Preparation of Vehicle: In a sterile container, combine 1 part sterile PEG 400 with 9 parts sterile 0.9% sodium chloride solution. Mix thoroughly.
-
Dissolving the Compound: Accurately weigh the required amount of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
-
Add a small amount of the PEG 400 first to "wet" the powder.
-
Gradually add the remaining volume of the 10% PEG 400 vehicle while vortexing or sonicating until the compound is fully dissolved. Gentle warming (to ~37°C) may be used if necessary, but stability at this temperature must be confirmed.
-
Sterilization: Once dissolved, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.[8] This is a critical step to prevent microbial contamination.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle composition, date of preparation, and storage conditions. Store as dictated by stability studies (typically at 4°C for short-term use).
-
Rationale: This systematic approach ensures that the compound is fully dissolved in a vehicle that is generally well-tolerated for parenteral administration. The final filtration step ensures sterility, which is mandatory for injectable formulations.[8][9]
Analytical Validation of the Formulation
It is not sufficient to simply prepare a formulation; its quality and accuracy must be verified. This is a self-validating step to ensure trustworthiness in the experimental results.[12]
Protocol 6: HPLC-UV Method for Concentration Verification
-
Standard Curve Preparation: Prepare a series of calibration standards of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide in the chosen analytical solvent (e.g., acetonitrile/water) at known concentrations.
-
Sample Preparation: Dilute a small, accurately measured volume of the final formulation with the analytical solvent to a concentration that falls within the range of the standard curve.
-
HPLC Analysis:
-
Inject the standards and the diluted sample onto a suitable HPLC system (e.g., a C18 reverse-phase column).
-
Use a mobile phase that provides good separation of the parent compound from any impurities or excipients (e.g., a gradient of acetonitrile and water).
-
Detect the compound using a UV detector at its wavelength of maximum absorbance (λmax), which should be determined by a UV scan.
-
-
Quantification: Generate a linear regression from the standard curve (peak area vs. concentration). Use the equation of the line to calculate the exact concentration of the compound in the prepared formulation. The calculated concentration should be within ±10% of the target concentration.
-
Rationale: This protocol provides definitive confirmation that the formulation was prepared at the correct concentration. It also serves as a final check for purity and can reveal any degradation that may have occurred during preparation. Various analytical methods, including spectrophotometry and chromatography, are available for determining hydrazide compounds.[13][14][15][16]
Visualization of Workflow
Diagram 1: Formulation Development and Validation Workflow
Caption: Logical workflow from compound characterization to final validated formulation.
Conclusion and Best Practices
The formulation of a novel compound like 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a meticulous process that is fundamental to the reliability of subsequent biological data. The protocols outlined in this guide provide a systematic framework for this process.
Key Best Practices:
-
Always use pharmaceutical-grade excipients and sterile, pyrogen-free diluents when available, especially for in vivo studies. [8][9][10]
-
Document every step of the formulation process, including weights, volumes, lot numbers, and observations.
-
Never assume a formulation is stable. Always perform at least a short-term stability assessment.
-
Prepare formulations fresh whenever possible. If storage is necessary, the shelf-life should be experimentally determined. [17]
-
The final formulation should be a clear solution, free of any visible particulates. Cloudy or precipitated solutions should not be used.[8]
By adhering to these principles and protocols, researchers can develop robust and reproducible formulations, ensuring that the experimental results are a true reflection of the intrinsic properties of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
References
- Anonymous. (2022, November 3).
- Anonymous. Excipients for Parenterals.
- Ashworth, M. R. F. The Determination of Hydrazino-Hydrazide Groups. Elsevier.
- Badkar, A. V., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Drug Development and Industrial Pharmacy, 44(10), 1565-1571.
- Ble-Castillo, J. L.
- University of Washington.
- Anonymous. Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
- Anonymous. Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Anonymous. Analytical Methods for Hydrazines.
- Anonymous.
- Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-44.
- University of Mississippi. Guideline for the Use of Novel Compound in Animals.
- Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 975-982.
- Anonymous. (2021). Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. Journal of Analytical Chemistry.
- Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- IIVS.org. Applying Good Laboratory Practices (GLPs) to In Vitro Studies.
- Mohamed, M. S., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry.
- Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing.
- Anonymous.
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155-39167.
- Bhatnagar, B. S., et al. (2012). Best Practices for formulation and manufacturing of biotech drug products. Pharmaceutical Engineering, 32(4), 1-10.
- Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian journal of pharmaceutical research : IJPR, 11(2), 535–543.
- Singh, S. K., & Shrivastava, M. (2012). Best Practices for Formulation and Manufacturing of Biotech Drug Products.
- Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Liu, X. H., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(12), 20498-20512.
- Garg, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1327–1341.
- Liu, X. H., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. iscientific.org [iscientific.org]
- 4. pharmtech.com [pharmtech.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. iivs.org [iivs.org]
- 13. The Determination of Hydrazino-Hydrazide Groups - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. api.pageplace.de [api.pageplace.de]
- 16. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.olemiss.edu [research.olemiss.edu]
Validation & Comparative
A Comparative Analysis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide and Other Hydrazide Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide and other structurally related hydrazide derivatives. While specific experimental data for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is not extensively available in current literature, this document synthesizes information on analogous compounds to provide researchers, scientists, and drug development professionals with a detailed overview of the potential therapeutic applications and structure-activity relationships within this chemical class. The insights provided are grounded in published experimental data for closely related furan- and phenoxy-containing hydrazides, offering a predictive framework for the biological activities of the target compound.
Introduction: The Therapeutic Potential of Hydrazide Scaffolds
Hydrazides and their derivatives, characterized by the -CONHNH- functional group, represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1] Their ability to form stable complexes with various enzymes and receptors has led to their investigation as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The incorporation of heterocyclic rings, such as furan, and phenoxy moieties can significantly modulate the biological activity of the parent hydrazide, making them attractive scaffolds for drug discovery.
5-[(4-Propylphenoxy)methyl]-2-furohydrazide combines three key pharmacophoric features: a furan ring, a phenoxy linker, and a hydrazide functional group. The furan ring is a five-membered aromatic heterocycle present in numerous natural and synthetic bioactive compounds, known to contribute to a range of pharmacological effects including antimicrobial and anti-inflammatory properties.[1][2][3] The phenoxy group provides a flexible linker and can influence the lipophilicity and binding interactions of the molecule. The propyl substituent on the phenyl ring can further enhance lipophilicity, potentially improving membrane permeability and target engagement. This guide will explore the synthesis and biological activities of hydrazide derivatives sharing these structural motifs to build a comparative profile for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide.
General Synthesis of Furohydrazide and Phenoxyhydrazide Derivatives
The synthesis of 5-substituted-2-furohydrazides and phenoxyacetyl hydrazides generally follows a straightforward multi-step process, as illustrated in the workflow below.
Figure 1: General synthetic pathways for furohydrazide and phenoxyacetyl hydrazide derivatives.
Synthesis of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide (Hypothetical Pathway):
A plausible synthetic route for 5-[(4-Propylphenoxy)methyl]-2-furohydrazide would involve the reaction of a 5-(halomethyl)-2-furoate ester with 4-propylphenol to form the corresponding phenoxymethylfuran ester, followed by hydrazinolysis with hydrazine hydrate to yield the final hydrazide product.
Comparative Biological Activities
Based on the existing literature for structurally similar compounds, 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is anticipated to exhibit a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.
Antimicrobial Activity
Hydrazide derivatives, particularly those incorporating a furan ring, have demonstrated significant antimicrobial properties.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Antimicrobial Activity of Selected Furan and Hydrazide Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (MIC/MBC) | Reference |
| Nitrofurazone analogues | Staphylococcus spp., Bacillus spp. | MIC = 0.002–7.81 µg/ml, MBC = 0.002–31.25 µg/ml | [4] |
| 2-Propylquinoline-4-carboxylic acid hydrazide-hydrazones | P. aeruginosa, S. aureus, E. coli | MIC = 0.39–1.56 µg/mL | [5] |
| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | MIC = 1.95–7.81 μg/mL, MBC = 3.91–125 μg/mL | [5] |
| Furan-2-carboxamide derivatives | E. coli | - | [6] |
| Thiosemicarbazone derivatives from furan-2-carbaldehyde | Staphylococcus aureus | MIC = 1 μg/mL | [7] |
Based on these findings, it is plausible that 5-[(4-Propylphenoxy)methyl]-2-furohydrazide could exhibit antibacterial and antifungal properties. The presence of the lipophilic 4-propylphenoxy group may enhance its ability to penetrate microbial cell membranes.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of hydrazide derivatives. The proposed mechanism often involves the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.
Table 2: Anticonvulsant Activity of Hydrazide and Furan Derivatives
| Compound/Derivative Class | Animal Model | Efficacy | Reference |
| 2-Iminohydantoins | Mice (MES and scPTZ tests) | Active against pentylenetetrazole-induced seizures | [8] |
| Thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives with furan moiety | Mice (MES and scPTZ tests) | Active in both models | [9] |
| 1,2,4-Triazole derivatives with furan moiety | Rats (Corazole-induced seizures) | Exceeded the effectiveness of phenobarbital | [10] |
The structural features of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, particularly the presence of the furan ring and the hydrazide moiety, suggest its potential as an anticonvulsant agent. Further investigation using standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests would be necessary to validate this hypothesis.
Anti-inflammatory Activity
The anti-inflammatory properties of hydrazide derivatives are well-documented, with many compounds exhibiting inhibitory effects on key inflammatory mediators.[11]
Figure 2: Potential anti-inflammatory mechanism of action for hydrazide derivatives.
Table 3: Anti-inflammatory Activity of Related Hydrazide Derivatives
| Compound/Derivative Class | In Vitro/In Vivo Model | Key Findings | Reference |
| Substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | - | Pronounced anti-inflammatory activity | [11] |
| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | In vitro (BSA denaturation, proteinase activity) | Inhibitory effect comparable to diclofenac sodium | [12] |
The combined presence of the furan and phenoxy moieties in 5-[(4-Propylphenoxy)methyl]-2-furohydrazide suggests a potential for anti-inflammatory activity. The 4-propylphenoxy group may contribute to binding affinity with inflammatory targets like cyclooxygenase (COX) enzymes.
Experimental Protocols
To facilitate further research on 5-[(4-Propylphenoxy)methyl]-2-furohydrazide and its analogues, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Anti-inflammatory Assays
Figure 3: Workflow for in vitro anti-inflammatory screening.
1. Cell Viability Assay (MTT Assay) [13][14]
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay) [13][15]
-
Principle: Quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent.
-
Measure the absorbance at 540 nm.
-
3. Pro-inflammatory Cytokine Measurement (ELISA) [13][14]
-
Principle: An enzyme-linked immunosorbent assay to quantify the levels of specific cytokines (e.g., TNF-α, IL-6).
-
Protocol:
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as in the NO assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
In Vivo Anticonvulsant Screening
1. Maximal Electroshock (MES) Seizure Test [16][17]
-
Principle: A model for generalized tonic-clonic seizures.
-
Protocol:
-
Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal, oral).
-
After a predetermined time, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [16][17]
-
Principle: A model for myoclonic and absence seizures.
-
Protocol:
-
Administer the test compound to the animals.
-
After a specific time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset and severity of seizures (e.g., clonic spasms). The absence of clonic seizures for a defined period indicates anticonvulsant activity.
-
Antimicrobial Susceptibility Testing
Broth Microdilution Method [4][18][19]
-
Principle: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Protocol:
-
Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (temperature and time).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activities of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide is currently limited, a comparative analysis of structurally related furan- and phenoxy-containing hydrazide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The available literature suggests that this compound is likely to possess antimicrobial, anticonvulsant, and anti-inflammatory properties. The lipophilic 4-propylphenoxy moiety may enhance its potency and pharmacokinetic profile.
Future research should focus on the synthesis and comprehensive biological evaluation of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide using the standardized protocols outlined in this guide. Such studies will be crucial to validate the predicted activities and to elucidate the structure-activity relationships within this promising class of compounds. The insights gained will undoubtedly contribute to the development of novel and effective therapeutic agents.
References
-
Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. (2022). ResearchGate. Available at: [Link][11]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2021). Bentham Science. Available at: [Link][6]
-
Aijijiyah, N. P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link][12]
-
Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (2025). ResearchGate. Available at: [Link][15]
-
Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. Available at: [Link][1]
-
Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. (2018). ResearchGate. Available at: [Link][20]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link][2]
-
Cheke, R.S., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link][21]
-
Popiołek, Ł., et al. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Arabian Journal of Chemistry. Available at: [Link][4]
-
Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. (2023). ResearchGate. Available at: [Link][7]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link][3]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Available at: [Link][22]
-
Barker-Haliski, M., et al. (2019). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology. Available at: [Link][16]
-
Kulkarni, S. K. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Pharmaceutical Sciences. Available at: [Link][17]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. Available at: [Link][18]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. Available at: [Link][5]
-
Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025). Pharmacia. Available at: [Link][10]
-
Popiołek, Ł., et al. (2017). New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation. Chemistry & Biodiversity. Available at: [Link][19]
-
Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives. (2025). ResearchGate. Available at: [Link][9]
-
TASHJIAN, A. H., et al. (1991). Synthesis and anticonvulsant activity of 2-iminohydantoins. Journal of Medicinal Chemistry. Available at: [Link][8]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of 2-iminohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpp.com [ijpp.com]
- 18. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 19. New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
"Confirming the target engagement of 5-[(4-Propylphenoxy)methyl]-2-furohydrazide in cells"
Introduction
The discovery of novel bioactive small molecules, such as 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, represents a pivotal starting point in drug discovery and chemical biology. However, a molecule's therapeutic potential can only be realized once its mechanism of action is understood. A critical first step in this process is identifying its molecular target(s) within the complex cellular environment and confirming direct physical interaction—a concept known as target engagement.[1][2][3] This guide provides a comprehensive comparison of two powerful, label-free methodologies for confirming target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics. For researchers working with uncharacterized compounds like 5-[(4-Propylphenoxy)methyl]-2-furohydrazide, these techniques offer robust pathways to both discover and validate cellular targets, a crucial step for advancing a compound from a mere bioactive hit to a validated chemical probe or drug lead.[1][4]
The Challenge: From Phenotypic Hit to Validated Target
Initial screening often identifies compounds based on a desired cellular phenotype (e.g., inhibition of cancer cell growth, modulation of a signaling pathway). However, this phenotypic observation does not reveal the direct molecular interaction responsible for the effect. A compound could be acting on one of several proteins in a pathway, or even have multiple targets (polypharmacology).[5] Therefore, directly demonstrating that a compound binds to its intended target in a physiological context is paramount.[3] This guide will explore two primary methodologies to achieve this, each with unique strengths and applications.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique that leverages the principle of ligand-induced thermal stabilization to confirm target engagement in intact cells, cell lysates, and even tissue samples.[6][7] The fundamental premise is that when a small molecule binds to its protein target, it typically increases the protein's conformational stability, leading to a higher melting temperature.[8][9] This change in thermal stability serves as a direct proxy for target engagement.
The CETSA Principle and Workflow
The experimental procedure involves treating cells with the compound of interest, heating the samples across a range of temperatures, and then quantifying the amount of soluble protein that remains.[8] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[6][10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA with Western Blot Detection
This protocol is designed to generate an initial "melting curve" to determine the thermal profile of a putative target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
Treat cells with 5-[(4-Propylphenoxy)methyl]-2-furohydrazide at the desired concentration (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) in culture media.
-
-
Harvesting and Aliquoting:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 50 µL of the cell suspension into multiple PCR tubes, one for each temperature point for both treated and vehicle samples.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient block.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cooling step at 25°C.[8]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
Normalize the total protein concentration of all samples using a BCA or Bradford assay. .
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature for both vehicle and compound-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates target stabilization and engagement.
-
Methodology 2: Chemical Proteomics
Chemical proteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule.[11][12] One of the most established methods, particularly for compounds that may target kinases, is the use of "kinobeads."[13][14] This technique involves an affinity matrix comprised of immobilized, broad-spectrum kinase inhibitors that can bind a large portion of the cellular kinome.[11][13]
The Chemical Proteomics Principle and Workflow
The principle is based on competition. A cell lysate is incubated with the free compound of interest (e.g., 5-[(4-Propylphenoxy)methyl]-2-furohydrazide). This mixture is then applied to the kinobeads. Proteins that are bound by the free compound will not bind to the beads. By using quantitative mass spectrometry to compare which proteins are pulled down in the presence versus the absence of the compound, one can identify its specific targets.[12]
Caption: Workflow for Chemical Proteomics using Kinobeads.
Detailed Experimental Protocol: Kinobeads-based Target Identification
This protocol is designed for the unbiased discovery of protein kinase targets.
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a buffer containing detergents (e.g., Triton X-100), protease, and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris. Determine protein concentration.
-
-
Competitive Binding:
-
Aliquot the cell lysate (e.g., 1-5 mg of total protein per sample).
-
Add 5-[(4-Propylphenoxy)methyl]-2-furohydrazide at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the lysates.
-
Incubate for 45-60 minutes at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add a slurry of pre-washed kinobeads to each lysate sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind to the beads.
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluates a short distance into an SDS-PAGE gel to concentrate the proteins.
-
Perform an in-gel tryptic digest of the protein bands.
-
Extract the resulting peptides for analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Proteins whose binding to the beads is reduced in a dose-dependent manner by 5-[(4-Propylphenoxy)methyl]-2-furohydrazide are identified as specific targets.[13]
-
Comparison of Target Engagement Methodologies
Choosing the right assay is critical and depends on the research question, the nature of the target, and available resources.[4] A multi-faceted approach often provides the most robust evidence.[4]
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) |
| Primary Use Case | Target Validation: Confirms direct binding to a known or hypothesized target. | Target Discovery: Unbiased identification of kinase targets from a complex mixture. |
| Principle | Ligand-induced thermal stabilization of the target protein.[7][9] | Competitive binding between a free compound and an immobilized affinity matrix.[12][14] |
| Cellular Context | Can be performed in intact cells, preserving cellular compartments and drug permeability factors.[6] | Typically performed in cell lysates, which removes barriers to drug permeability.[13] |
| Required Reagents | A specific antibody for the target protein (for Western Blot detection). | Broad-spectrum affinity beads (e.g., kinobeads) and access to mass spectrometry.[11] |
| Throughput | Moderate. Can be adapted to 96/384-well plates with appropriate detection methods.[9] | Lower, but multiplexing strategies can increase throughput.[13] |
| Scope | Hypothesis-driven: You need to know what protein to look for. | Discovery-oriented: Identifies targets without a prior hypothesis.[12] |
| Key Advantage | Confirms target engagement in a physiological, intact cell environment.[10] | Provides a broad selectivity profile across a large protein family (kinome).[5] |
| Key Limitation | Not suitable for initial target discovery. Requires a specific antibody for each target. | May miss non-kinase targets or kinases that do not bind the beads. Not applicable to intact cells.[12] |
Conclusion and Recommended Strategy
For a novel compound like 5-[(4-Propylphenoxy)methyl]-2-furohydrazide with an unknown mechanism of action, a logical and powerful strategy would be to employ these two techniques sequentially.
-
Discovery Phase: Begin with a Chemical Proteomics approach using kinobeads (or other suitable affinity matrices) to perform an unbiased screen for potential protein kinase targets in cell lysates. This experiment can generate a list of high-confidence candidate targets that bind the compound.
-
Validation Phase: Once candidate targets are identified, use CETSA to validate these interactions in an intact cell model. This step is crucial as it confirms that 5-[(4-Propylphenoxy)methyl]-2-furohydrazide can permeate the cell membrane and engage its target in the native cellular environment.
By combining the discovery power of chemical proteomics with the physiological relevance of CETSA, researchers can confidently identify and validate the cellular targets of novel compounds, paving the way for a deeper understanding of their biological function and therapeutic potential.
References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics and systems biology. Nature Reviews Molecular Cell Biology, 13(6), 355–368. [Link]
-
Reinecke, M., Splettstoesser, F., & Kuster, B. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Scientific Reports, 9(1), 14197. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute Website. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF. [Link]
-
Patzke, C., & Cravatt, B. F. (2017). Determining target engagement in living systems. ACS Chemical Biology, 12(5), 1145–1157. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 479–502. [Link]
-
Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435–441. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 25–38. [Link]
-
ResearchGate. (n.d.). Small-Molecule Target Engagement in Cells. Request PDF. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 10(3), 226–228. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [repository.cam.ac.uk]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
